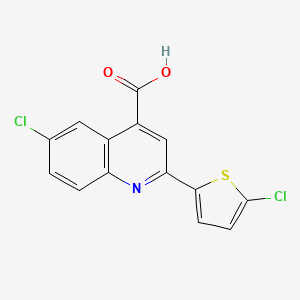
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a chlorothiophene moiety and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiophene and 2-chloroquinoline as the primary starting materials.
Friedel-Crafts Acylation: The 2-chlorothiophene undergoes Friedel-Crafts acylation with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline and thiophene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or phenylhydrazine can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- 2-chloroquinoline-3-carbaldehyde
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives
Uniqueness
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is unique due to the presence of both chlorine and thiophene moieties, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets compared to other quinoline derivatives .
Propriétés
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFFRLWDWGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate](/img/structure/B2645405.png)
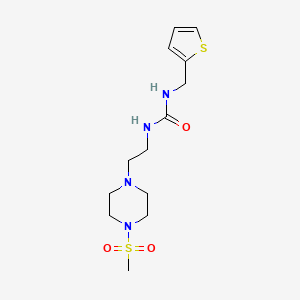
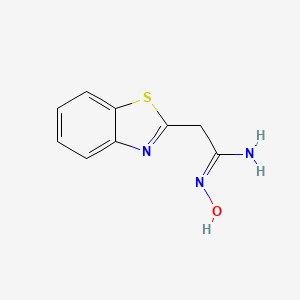
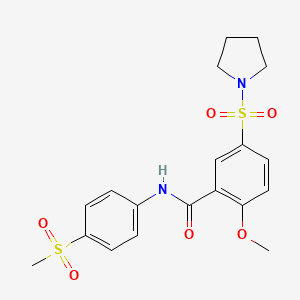

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2645416.png)
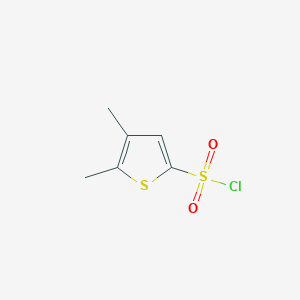
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)

![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)
![2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2645425.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2645426.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)
